

An In-depth Technical Guide to the Molecular Formula C₉H₁₆O₃

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Compound of Interest

Compound Name: Ethyl pivaloylacetate

Cat. No.: B092219

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This technical guide provides a comprehensive overview of isomers corresponding to the molecular formula C₉H₁₆O₃, with a primary focus on the well-characterized oxononanoic acids. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, biological activities, relevant signaling pathways, and experimental protocols for these compounds.

Introduction to C₉H₁₆O₃ Isomers

The molecular formula C₉H₁₆O₃ represents a diverse range of chemical structures, including various positional isomers of oxononanoic acid, as well as other ester and lactone derivatives. Among these, the oxononanoic acids have garnered significant scientific interest due to their roles in biological processes, ranging from lipid metabolism and cellular signaling to flavor chemistry. This guide will primarily focus on the synthesis, properties, and biological implications of 2-, 4-, 5-, and 9-oxononanoic acid.

Physicochemical Properties of Oxononanoic Acid Isomers

The physicochemical properties of the different oxononanoic acid isomers vary based on the position of the oxo (keto) group along the nonanoic acid backbone. These properties are crucial for understanding their chemical reactivity, biological membrane permeability, and interactions with molecular targets. A summary of key computed properties is presented in Table 1.

Property	2-Oxononanoic Acid	4-Oxononanoic Acid	5-Oxononanoic Acid	9-Oxononanoic Acid
IUPAC Name	2-oxononanoic acid[1]	4-oxononanoic acid[2]	5-oxononanoic acid[3]	9-oxononanoic acid
Synonyms	2-Ketopelargonic acid[1]	4-Oxopelargonic acid, 3-caproyl propionic acid[2]	4-n-valeryl butyric acid[3]	Azelaaldehydic acid, Azelaic semialdehyde[4]
CAS Number	13139-94-1[1]	6064-52-4[2]	3637-15-8[3]	2553-17-5[4]
Molecular Weight (g/mol)	172.22[1]	172.22[2]	172.22[3]	172.22[4]
XLogP3	2.7[1]	1.3[2]	1.1[3]	-
Topological Polar Surface Area (Å²)	54.4[1]	54.4[2]	54.4[3]	-

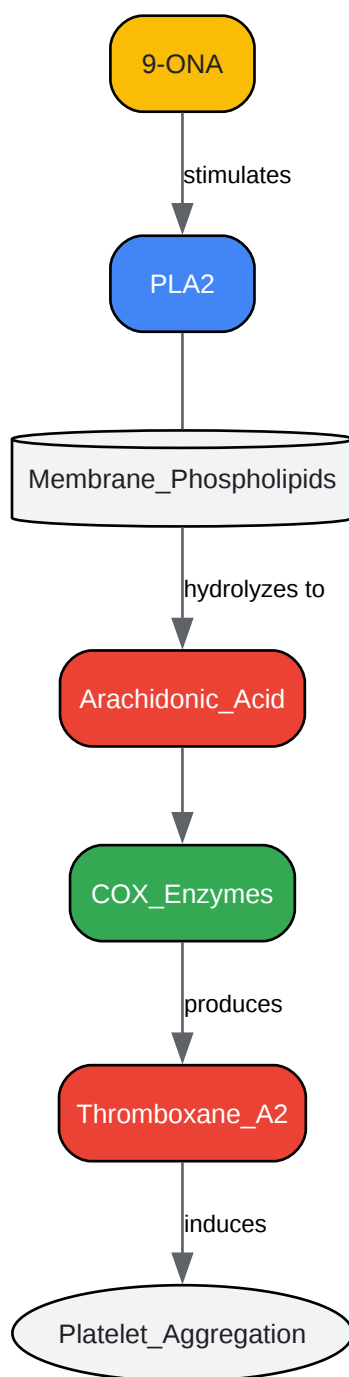
Biological Activities and Signaling Pathways

The biological activities of C₉H₁₆O₃ isomers are diverse. 9-Oxononanoic acid, in particular, has been the subject of extensive research for its role in cellular signaling and lipid metabolism.

9-Oxononanoic Acid (9-ONA)

9-ONA is a naturally occurring lipid peroxidation product derived from the autoxidation of linoleic acid.[5] It has been identified as a signaling molecule that can induce platelet aggregation, a critical process in thrombosis and cardiovascular disease.[6][7]

9-ONA stimulates the activity of phospholipase A₂ (PLA₂), a key enzyme that initiates the arachidonate cascade.[6][7] PLA₂ hydrolyzes membrane phospholipids to release arachidonic acid, which is then metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids, including thromboxane A₂ (TxA₂).[6] TxA₂ is a potent vasoconstrictor and promoter of platelet aggregation.[6][7] The induction of this pathway by 9-ONA highlights its potential role in the pathophysiology of atherothrombosis.[6]



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Caption: Signaling pathway of 9-ONA-induced platelet aggregation.

In addition to its role in platelet aggregation, 9-ONA has been shown to affect lipid metabolism in the liver. Oral administration of 9-ONA to rats resulted in a decrease in de novo fatty acid synthesis and an increase in the activity of carnitine palmitoyltransferase, an enzyme involved in fatty acid β -oxidation.[5]

Topical application of 9-oxononanoic acid is reported to have anti-inflammatory and acne-reducing properties.[8]

4-Oxononanoic Acid

4-Oxononanoic acid is primarily known for its role as a flavor precursor in the food and beverage industry. It is a key intermediate in the biotransformation to γ -nonalactone, a compound that contributes to the aroma of certain fruits and wines.[9] This conversion is carried out by microorganisms such as *Saccharomyces cerevisiae* during fermentation.[9] 4-Oxononanoic acid has also been identified in tobacco.[9]

Quantitative Biological Data

The dose-dependent effects of 9-ONA on phospholipase A2 activity and thromboxane B2 production in human blood have been quantified, as summarized in Table 2.

Concentration of 9-ONA (μ M)	PLA2 Activity (M/min/ml)	Thromboxane B2 Production (ng/L)
0 (Control)	11.43 ± 0.22	61 ± 18
3	12.23 ± 0.28	822 ± 38
9	13.14 ± 0.42	967 ± 72

Data from a study on human blood incubated under a nitrogen atmosphere.[6][10]

Spectroscopic Data

The structural elucidation of C₉H₁₆O₃ isomers relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

9-Oxononanoic Acid

- NMR Spectroscopy: While a definitive, published NMR spectrum for pure 9-oxononanoic acid is not readily available, data for a derivative, 9-oxononanoyl cholesterol, shows

characteristic peaks at 9.75 ppm for the aldehydic proton (CHO) in ^1H NMR and 202.82 ppm for the aldehydic carbon and 173.28 ppm for the ester carbonyl carbon in ^{13}C NMR.[11] Predicted ^1H and ^{13}C NMR spectra are also available in chemical databases.[12]

- **Mass Spectrometry:** The mass spectrum of the ethyl ester of 9-oxononanoic acid has been reported.[13] The NIST WebBook entry for the methyl ester of 9-oxononanoic acid also includes its mass spectrum.[14] For 9-ONA itself, mass spectrometry data from a supplier indicates an M-H peak at 171.2 and an M+HAC-H peak at 231.2.[15]
- **Gas Chromatography:** The NIST WebBook provides gas chromatography data for 9-oxononanoic acid.[16]

4-Oxononanoic Acid

- **NMR Spectroscopy:** The carboxylic acid proton of 4-oxononanoic acid is predicted to have a chemical shift in the range of 9-13 ppm in ^1H NMR spectroscopy.[9]
- **Infrared Spectroscopy:** The IR spectrum of 4-oxononanoic acid exhibits characteristic absorption bands for the carboxylic acid carbonyl group (around 1710 cm^{-1}) and the ketone carbonyl group (around 1715 cm^{-1}).[9]
- **Mass Spectrometry:** The molecular ion peak for 4-oxononanoic acid appears at a mass-to-charge ratio of 172.[9] Common fragmentation patterns include the loss of carbon dioxide and alpha-cleavage adjacent to the carbonyl group.[9] Predicted collision cross-section data for various adducts are also available.[17]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of $\text{C}_9\text{H}_{16}\text{O}_3$ isomers.

Synthesis of 9-Oxononanoic Acid

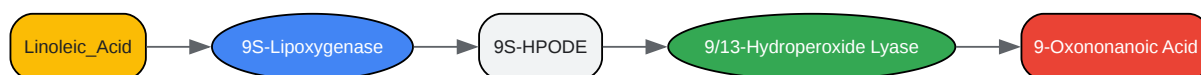
A common method for the synthesis of 9-ONA involves the oxidation of oleic acid.[15] A detailed protocol is described in the study of 9-ONA's effect on PLA2 activity:

- Oleic acid is first oxidized to dihydroxystearic acid using potassium permanganate.

- The resulting dihydroxystearic acid is then further oxidized with potassium periodate to yield a mixture of pelargonaldehyde and 9-oxononanoic acid.
- The two products are separated using silica gel column chromatography. Pelargonaldehyde is eluted with 20% diethyl ether in hexane, followed by the elution of 9-ONA with 60% diethyl ether in hexane.
- The purified 9-ONA is then recrystallized from water to achieve a purity of >95% as determined by HPLC.[15]

A two-step enzymatic cascade has been developed for the green synthesis of 9-ONA from linoleic acid:

- Step 1: Lipoxygenase Reaction: Linoleic acid is converted to 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) using the enzyme 9S-lipoxygenase.
- Step 2: Hydroperoxide Lyase Reaction: The intermediate, 9S-HPODE, is then cleaved by the enzyme 9/13-hydroperoxide lyase to yield 9-oxononanoic acid. This one-pot process can achieve a yield of up to 73%.



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Caption: Biotechnological synthesis workflow for 9-oxononanoic acid.

Assay for 9-ONA-induced PLA2 Activity and TxB2 Production

The following protocol was used to quantify the effects of 9-ONA on human blood:

- Sample Preparation: Fresh human blood is collected and incubated in open centrifugation tubes at 37°C for specified time intervals (e.g., 0, 10, 20, 40 minutes) to allow for lipid peroxidation. For experiments with synthesized 9-ONA, it is added to fresh blood and incubated. Control experiments are conducted under a nitrogen atmosphere to prevent oxidation.

- **Serum Separation:** After incubation, the blood is centrifuged at 3000 x g for 3 minutes at 4°C to separate the serum.
- **PLA2 Activity Assay:** The activity of phospholipase A2 in the serum is measured using a commercially available assay kit.
- **Thromboxane B2 Measurement:** The concentration of thromboxane B2 (a stable metabolite of TxA2) in the serum is determined using an enzyme-linked immunosorbent assay (ELISA) kit.
- **Lipid Peroxidation Analysis:** The extent of lipid peroxidation can be assessed by measuring the peroxide value (PV) and the concentration of thiobarbituric acid reactive substances (TBARS) in the serum.
- **9-ONA Quantification:** The concentration of 9-ONA in the serum can be determined by HPLC analysis.^[10]

Synthesis of 4-Oxononanoic Acid

General methods for the synthesis of 4-oxononanoic acid include:

- **Oxidation of Nonanoic Acid:** Using oxidizing agents like potassium permanganate or chromium trioxide to introduce the ketone at the C-4 position.^[9]
- **Ester Hydrolysis:** Saponification of a corresponding ester of 4-oxononanoic acid using a base such as sodium hydroxide, followed by acidification to yield the carboxylic acid.

Conclusion

The molecular formula C₉H₁₆O₃ encompasses a variety of isomers with distinct and significant biological roles. 9-Oxononanoic acid, a product of lipid peroxidation, is a notable signaling molecule involved in the arachidonate cascade and platelet aggregation, with potential implications for cardiovascular health. In contrast, 4-oxononanoic acid serves as a key precursor in the formation of important flavor compounds. Further research into the diverse isomers of C₉H₁₆O₃ is warranted to fully elucidate their biological functions and potential therapeutic or industrial applications. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations in this area.

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